(R)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
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Overview
Description
®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system, an amino group, and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of ®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to ®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester but without the amino and ester functional groups.
Dihydroquinoline: A reduced form of quinoline with similar structural features.
Tert-Butyl Ester Derivatives: Compounds with a tert-butyl ester functional group but different core structures.
Uniqueness
®-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoline ring, an amino group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Biological Activity
(R)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 1335887-92-7
The compound exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease (AD).
Enzyme Inhibition Profile
The esterase profile of this compound has shown:
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase (AChE) | 0.253 | Mixed (competitive and noncompetitive) |
Butyrylcholinesterase (BChE) | 0.164 | Mixed (competitive and noncompetitive) |
These findings suggest that the compound could be a promising candidate for treating cognitive deficits associated with AD due to its ability to enhance cholinergic transmission .
Biological Activity Studies
Recent studies have explored the antioxidant properties and neuroprotective effects of this compound. For example:
- Antioxidant Activity : The compound demonstrated significant antioxidant activity in assays such as ABTS and FRAP, indicating its potential to combat oxidative stress associated with neurodegeneration .
- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, further supporting its therapeutic potential in neurodegenerative diseases .
Research Study on Neuroprotective Effects
A study published in PubMed Central evaluated various conjugates of 4-aminoquinolines, including this compound. The results showed:
- Inhibition of Aβ Aggregation : The compound effectively inhibited the aggregation of beta-amyloid (Aβ), a hallmark of Alzheimer's pathology.
- Protection Against ROS : It also provided protection against reactive oxygen species (ROS), which are implicated in neuronal damage .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlighted that modifications to the quinoline structure could enhance biological activity. For instance:
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGKXNAGCGTTA-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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